molecular formula C19H23NO3 B1667601 Armepavine CAS No. 524-20-9

Armepavine

Cat. No. B1667601
CAS RN: 524-20-9
M. Wt: 313.4 g/mol
InChI Key: ZBKFZIUKXTWQTP-QGZVFWFLSA-N
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Description

Armepavine is a compound isolated from Nelumbo nucifera. It exhibits anti-inflammatory and immunosuppressive effects .


Synthesis Analysis

Armepavine is involved in the biosynthesis of benzylisoquinoline alkaloids in Nelumbo nucifera . A study identified an O-methyltransferase, NnOMT6, isolated from N. nucifera, which catalyzes the methylation of monobenzylisoquinoline .


Molecular Structure Analysis

Armepavine, also known as Alkaloid D, from Evonymus europaea, has a molecular formula of C19H23O3N .


Chemical Reactions Analysis

While specific chemical reactions involving Armepavine are not detailed in the search results, it’s known that Armepavine is part of the benzylisoquinoline alkaloids biosynthetic pathway in Nelumbo nucifera .


Physical And Chemical Properties Analysis

Armepavine has a density of 1.2±0.1 g/cm3, a boiling point of 460.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Anti-Hepatic Fibrosis

  • Study Overview : Research by Weng et al. (2011) focused on the potential of armepavine (Arm, C19H23O3N) to inhibit hepatic fibrosis in rats. The study utilized a rat hepatic stellate cell line stimulated with tumor necrosis factor-α (TNF-α) to evaluate armepavine's inhibitory effects. In addition, rats were induced with hepatic fibrosis using thioacetamide (TAA) and treated with armepavine. The study found that armepavine significantly reduced liver damage markers, hepatic fibrosis, and inflammation in rats.
  • Key Findings : Armepavine demonstrated both in vitro and in vivo antifibrotic effects in rats. It inhibited various pathways associated with fibrosis, including NF-κB, JunD, and C/EBPß. The treatment also reduced plasma aspartate transaminase and alanine transaminase levels, hepatic α-SMA expression, collagen contents, and fibrosis scores in TAA-induced rats (Weng et al., 2011).

Autoimmune Disease Treatment

  • Study Overview : Liu et al. (2006) explored the effects of (S)-armepavine, extracted from Nelumbo nucifera, on MRL/MpJ-lpr/lpr mice, which exhibit symptoms similar to human systemic lupus erythematosus (SLE). The study assessed the impact of (S)-armepavine on lymphadenopathy, lifespan, spleen cell proliferation, and various inflammatory markers.
  • Key Findings : The treatment with (S)-armepavine resulted in prevention of lymphadenopathy, elongation of lifespan, reduction of glomerular hypercellularity, and decreased production of autoantibodies in MRL/MpJ-lpr/lpr mice. These outcomes suggest the potential of (S)-armepavine as an immunomodulator for managing autoimmune diseases like SLE (Liu et al., 2006).

Pharmacokinetic Studies

  • Study Overview : A study by Geng et al. (2018) developed an ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method to determine armepavine in mouse blood, aiming to understand its pharmacokinetic behavior.
  • Key Findings : The developed method enabled accurate measurement of armepavine in mouse blood, demonstrating its bioavailability and pharmacokinetic profile. This research is crucial for understanding the distribution and metabolism of armepavine in biological systems (Geng et al., 2018).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Armepavine. It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFZIUKXTWQTP-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318368
Record name Armepavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Armepavine

CAS RN

524-20-9
Record name Armepavine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Armepavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Armepavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARMEPAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE6Z59021R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
993
Citations
P Geng, J Luo, Z Weng, Z Fan, B Zhang… - Biomedical …, 2018 - Wiley Online Library
The purpose of this study was to develop an ultra‐performance liquid chromatography with tandem mass spectrometry (UPLC‐MS/MS) method to determine armepavine in mouse blood…
CP Liu, YC Kuo, CC Shen, MH Wu… - Journal of Leucocyte …, 2007 - academic.oup.com
… Akt phosphorylation suggested that (S)-armepavine inhibited Itk, and PLCγ phosphorylation … of (S)-armepavine. Therefore, we concluded that (S)-armepavine inhibited PHA-induced cell …
Number of citations: 40 academic.oup.com
TC Weng, CC Shen, YT Chiu… - Journal of …, 2009 - jbiomedsci.biomedcentral.com
… Armepavine synthesized by our method was a racemate with a purity of >95% and was confirmed by NMR analysis. Its NMR spectra were identical with those of (S)-armepavine. This …
Number of citations: 38 jbiomedsci.biomedcentral.com
SM Ka, YC Kuo, PJ Ho, PY Tsai, YJ Hsu, WJ Tsai… - …, 2010 - academic.oup.com
Objective. Intra-renal T cells and macrophages play a key pathogenic role in the development and progression of glomerular crescents. We aimed to establish (S)-armepavine [(S)-ARM]…
Number of citations: 15 academic.oup.com
GM Jow, YC Wu, JH Guh, CM Teng - Life sciences, 2004 - Elsevier
… Our data have revealed that armepavine oxalate reduced the … of armepavine MeI and atherosperminine N-oxide on the survival rate of the CCRF-CEM cell were observed. Armepavine …
Number of citations: 19 www.sciencedirect.com
CP Liu, WJ Tsai, CC Shen, YL Lin, JF Liao… - European Journal of …, 2006 - Elsevier
… The results revealed that (S)-armepavine prevented … (S)-armepavine impaired IL-2 and IFN-γ transcripts in human peripheral blood mononuclear cells. We suggest that (S)-armepavine …
Number of citations: 64 www.sciencedirect.com
JC Orejarena Pacheco, G Lahm… - The Journal of Organic …, 2013 - ACS Publications
The Stevens rearrangement of nitrile-stabilized ammonium ylides in conjunction with the reductive removal of the nitrile function permits the facile construction of α-branched amines …
Number of citations: 45 pubs.acs.org
TC Weng, CC Shen, YT Chiu, YL Lin… - Phytotherapy …, 2012 - Wiley Online Library
The aim of this study was to investigate if armepavine (Arm, C 19 H 23 O 3 N) could exert inhibitory effects against hepatic fibrosis in rats. A cell line of rat hepatic stellate cells (HSC‐T6) …
Number of citations: 28 onlinelibrary.wiley.com
Y Sekine, A Brossi - Journal of natural products, 1990 - ACS Publications
(±)-Armepavine [31 prepared by Bischler-Napieralski synthesis afforded, on reaction with (5M—)-1-pheny lethy lisocyanate, ureas 4 and 5which were separated and pur-ified by …
Number of citations: 11 pubs.acs.org
R Marek, J Marek, J Dostál… - Collection of Czechoslovak …, 1997 - cccc.uochb.cas.cz
… (–)-(R)-Armepavine was also sporadically found in some plant species of the Celastraceae, Magnoliaceae, Nymphaeaceae (in the racemic form) and Rhamnaceae families. A goniometric …
Number of citations: 14 cccc.uochb.cas.cz

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